Allyl 3-amino-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-amino-4-fluorobenzoate, also known as AFAB, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 195.19 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of allylic amines, such as Allyl 3-amino-4-fluorobenzoate, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is remarkably simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .Molecular Structure Analysis
The IUPAC name for this compound is allyl 3-amino-4-fluorobenzoate . The InChI code for this compound is 1S/C10H10FNO2/c1-2-5-14-10 (13)7-3-4-8 (11)9 (12)6-7/h2-4,6H,1,5,12H2 .Chemical Reactions Analysis
Allyl amines are used in post-labeling of nucleic acids by fluorescence detection in microarray . They are reactive with N-Hydroxysuccinimide ester group which helps attach a fluorescent dye to the primary amino group on the nucleotide .Physical And Chemical Properties Analysis
Allyl 3-amino-4-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 195.19 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Herbicidal Activity
The research by Liu Chang-chun (2006) focused on the synthesis of 3-Chloro-4-fluorobenzoylthiourea, a compound related to Allyl 3-amino-4-fluorobenzoate, demonstrating good herbicidal activity. This highlights the potential of fluorinated compounds in agricultural applications (Liu Chang-chun, 2006).
Alzheimer's Disease Treatment
Kamila Czarnecka et al. (2017) designed, synthesized, and evaluated tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Their work underscores the therapeutic potential of fluorinated compounds in neurodegenerative diseases (Kamila Czarnecka et al., 2017).
Enantioselective Synthesis
Hua-Chen Lin et al. (2016) developed a highly enantioselective allylic C-H alkylation reaction of allylarenes with pyrazol-5-ones, facilitated by a chiral palladium complex and chiral Brønsted acid. This work contributes to the field of asymmetric synthesis, offering pathways to chiral N-heterocycles with potential pharmaceutical applications (Hua-Chen Lin et al., 2016).
Antifungal Activity
Guang-Fang Xu et al. (2007) studied novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, prepared by cyclization of 2-amino-5-fluorobenzoic acid, showing significant antifungal activities. Their findings suggest the usefulness of fluorinated compounds in developing new antifungal agents (Guang-Fang Xu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
prop-2-enyl 3-amino-4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZWNIMUYPJNCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 3-amino-4-fluorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.